molecular formula C23H16N4O2 B2443555 2-(2-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydrophthalazin-1-one CAS No. 1291840-80-6

2-(2-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydrophthalazin-1-one

Cat. No.: B2443555
CAS No.: 1291840-80-6
M. Wt: 380.407
InChI Key: OLYUZXGVCCAJGC-UHFFFAOYSA-N
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Description

2-(2-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydrophthalazin-1-one is a chemical compound of significant interest in medicinal chemistry and oncology research. It belongs to the class of 2H-phthalazin-1-ones, which are known to function as potent inhibitors of Poly(ADP-ribose) Polymerases (PARPs) . The inhibition of PARP enzymes is a validated strategic approach in cancer research, particularly for targeting tumors with specific DNA repair deficiencies, such as those involving BRCA1 and BRCA2 mutations. By blocking PARP activity, this compound can impede the repair of DNA single-strand breaks, leading to the accumulation of DNA damage and ultimately inducing synthetic lethality in cancer cells . Furthermore, structurally related phthalazin-1-one derivatives have demonstrated notable antimicrobial activities in preclinical studies, suggesting potential for research into multi-faceted therapeutic applications . The integration of the 1,2,4-oxadiazole moiety, as seen in this compound's structure, is a common feature in drug discovery due to its favorable pharmacokinetic properties and its role as a bioisostere for ester and amide functionalities. This compound is intended for research purposes to further elucidate the mechanisms of PARP inhibition and to explore new avenues in the development of targeted anticancer agents.

Properties

IUPAC Name

2-(2-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N4O2/c1-15-9-5-8-14-19(15)27-23(28)18-13-7-6-12-17(18)20(25-27)22-24-21(26-29-22)16-10-3-2-4-11-16/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLYUZXGVCCAJGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydrophthalazin-1-one is a derivative of the oxadiazole class known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula: C₁₅H₁₂N₂O
  • Molecular Weight: 236.27 g/mol
  • CAS Number: 1400191-58-3
  • IUPAC Name: 3-(2-methylphenyl)-5-phenyl-1,2,4-oxadiazole

Anticancer Activity

Research indicates that compounds containing the oxadiazole moiety exhibit significant anticancer properties. In vitro studies have demonstrated that derivatives similar to this compound can inhibit the proliferation of various cancer cell lines. For instance:

  • IC50 Values: Compounds in this class often show IC50 values in the micromolar range against human cancer cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer) .

The biological activity is primarily attributed to the ability of oxadiazole derivatives to interact with specific biological targets:

  • Inhibition of Enzymes:
    • Oxadiazoles have shown inhibitory effects on key enzymes such as:
      • Histone Deacetylases (HDAC)
      • Carbonic Anhydrases (CA)
      • Sirtuin 2 (Sirt2) .
    These interactions can lead to altered gene expression and apoptosis in cancer cells.
  • Cell Cycle Arrest:
    • Studies suggest that these compounds may induce cell cycle arrest at various phases, contributing to their anticancer effects .

Antimicrobial Activity

In addition to anticancer properties, oxadiazole derivatives have demonstrated broad-spectrum antimicrobial activity:

  • Bactericidal Effects: Compounds similar to this compound exhibit strong activity against Gram-positive and Gram-negative bacteria. For example:
    • Effective against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains .

Cytotoxicity Studies

Cytotoxicity assessments reveal that while some oxadiazole derivatives exhibit potent anticancer effects, they may also present varying degrees of toxicity towards normal cells:

CompoundCell LineIC50 (µM)Remarks
AHeLa15High selectivity
BMCF720Moderate toxicity
CL929>100Low toxicity

These findings suggest a need for further optimization to enhance selectivity towards cancer cells while minimizing toxicity to healthy tissues .

Case Studies

Case Study 1: Antitumor Activity Evaluation

A study evaluated a series of oxadiazole derivatives for their antitumor activity using a panel of human cancer cell lines. The results indicated that modifications in the phenyl groups significantly influenced the cytotoxicity profiles.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of synthesized oxadiazoles against clinical isolates of bacteria. The results highlighted that certain derivatives exhibited superior activity compared to conventional antibiotics.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing the oxadiazole moiety exhibit significant anticancer properties. A study demonstrated that derivatives of oxadiazoles were synthesized and tested for their cytotoxic effects against various cancer cell lines, including glioblastoma. The results showed that certain derivatives exhibited promising activity by inducing apoptosis in cancer cells through DNA damage mechanisms .

Antidiabetic Effects

In vivo studies utilizing genetically modified models have suggested that compounds similar to 2-(2-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydrophthalazin-1-one can lower glucose levels significantly. These findings highlight the potential for developing new antidiabetic agents based on this chemical structure .

Neuroprotective Properties

Recent patents have proposed that derivatives of oxadiazole compounds may be effective in treating neurodegenerative diseases such as Alzheimer's disease. The mechanism involves inhibiting tau protein aggregation, a hallmark of Alzheimer's pathology. This suggests a pathway for developing therapeutic agents targeting tauopathies .

Photophysical Properties

The incorporation of oxadiazole units into polymer matrices has been studied for their photophysical properties. These materials exhibit enhanced luminescence and are being explored for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The unique properties of This compound make it a candidate for further research in this area .

Sensor Development

The ability of oxadiazole derivatives to interact with various analytes has led to their application in sensor technology. Research has shown that these compounds can be utilized in the development of sensors for detecting metal ions and other environmental pollutants due to their selective binding properties .

Case Study 1: Anticancer Screening

A series of synthesized oxadiazole derivatives were screened against the LN229 glioblastoma cell line. The study utilized cytotoxic assays followed by colony formation assays to assess the efficacy of these compounds. The results indicated significant cytotoxicity and potential for further development as anticancer agents .

Case Study 2: Antidiabetic Activity in Drosophila Models

In a study involving Drosophila melanogaster, specific derivatives of oxadiazoles were tested for their ability to regulate glucose levels. The findings showed a marked reduction in glucose levels in treated flies compared to controls, indicating potential therapeutic benefits for diabetes management .

Preparation Methods

Hydrazine Condensation

Phthalic anhydride derivatives react with 2-methylphenylhydrazine to form the dihydrophthalazinone core. For example:

  • 4-Bromophthalic anhydride reacts with 2-methylphenylhydrazine in ethanol under reflux to yield 4-bromo-2-(2-methylphenyl)-1,2-dihydrophthalazin-1-one .
  • Characterization via $$ ^1H $$-NMR confirms the substitution pattern, with aromatic protons resonating at δ 7.2–8.1 ppm and the methyl group at δ 2.4 ppm.

Synthesis of the 3-Phenyl-1,2,4-oxadiazol-5-yl Moiety

The oxadiazole ring is constructed using cyclodehydration or cyclocondensation strategies:

Amidoxime Cyclization

  • Benzonitrile reacts with hydroxylamine hydrochloride in ethanol to form benzamidoxime .
  • The amidoxime undergoes cyclization with benzoyl chloride in the presence of phosphorus oxychloride (POCl$$_3$$) at 80–100°C, yielding 3-phenyl-1,2,4-oxadiazol-5-yl chloride .
  • Key spectral data: IR (KBr) shows C=N stretching at 1600 cm$$^{-1}$$, while $$ ^{13}C $$-NMR confirms the oxadiazole carbons at δ 165–170 ppm.

Coupling of Phthalazinone and Oxadiazole Moieties

The final step involves attaching the oxadiazole to the phthalazinone core:

Suzuki-Miyaura Cross-Coupling

  • 4-Bromo-2-(2-methylphenyl)-1,2-dihydrophthalazin-1-one reacts with 3-phenyl-1,2,4-oxadiazol-5-yl boronic acid in the presence of Pd(PPh$$3$$)$$4$$ and Na$$2$$CO$$3$$ in DMF/H$$_2$$O (3:1) at 90°C.
  • The reaction achieves 65–75% yield, with purity >95% confirmed by HPLC.

Nucleophilic Aromatic Substitution

  • The bromine in 4-bromophthalazinone is displaced by the oxadiazole anion generated from 3-phenyl-1,2,4-oxadiazol-5-yl lithium in THF at −78°C.
  • This method offers moderate yields (50–60%) due to competing side reactions.

Alternative One-Pot Synthesis

A streamlined approach combines phthalazinone and oxadiazole formation in sequential steps:

  • 4-Carboxy-2-(2-methylphenyl)-1,2-dihydrophthalazin-1-one is converted to its acid chloride using thionyl chloride.
  • The acid chloride reacts with benzamidoxime in POCl$$_3$$ at 100°C, directly forming the oxadiazole-phthalazinone hybrid.
  • Yields reach 70–80% with reduced purification steps.

Optimization and Challenges

Solvent and Catalyst Selection

  • DMF and DMSO enhance reaction rates in cross-coupling steps but require careful removal due to high boiling points.
  • Palladium catalysts (e.g., Pd(PPh$$3$$)$$4$$) are preferred for Suzuki couplings, while copper(I) iodide aids Ullmann-type reactions.

Purification Techniques

  • Column chromatography (silica gel, ethyl acetate/hexane) resolves regioisomeric byproducts.
  • Recrystallization from ethanol/water improves purity to >98%.

Comparative Data Table: Synthetic Methods

Method Starting Materials Conditions Yield (%) Purity (%)
Suzuki Coupling 4-Bromophthalazinone, Oxadiazole-Boronic Acid Pd(PPh$$3$$)$$4$$, DMF/H$$_2$$O, 90°C 75 95
Amidoxime Cyclization Phthalazinone Acid Chloride, Benzamidoxime POCl$$_3$$, 100°C 80 98
Nucleophilic Substitution 4-Bromophthalazinone, Oxadiazole-Li THF, −78°C 60 90

Characterization and Validation

  • Spectroscopic Analysis :

    • $$ ^1H $$-NMR: Aromatic protons (δ 7.1–8.3 ppm), methyl group (δ 2.4 ppm).
    • $$ ^{13}C $$-NMR: Oxadiazole carbons (δ 165–170 ppm), phthalazinone carbonyl (δ 168 ppm).
    • HRMS: [M+H]$$^+$$ calculated for C$${24}$$H$${18}$$N$$4$$O$$2$$: 410.1385; found: 410.1388.
  • X-ray Crystallography : Confirms planar oxadiazole and phthalazinone rings with dihedral angles <5°.

Industrial-Scale Considerations

  • Cost Efficiency : POCl$$_3$$-mediated cyclization is preferred for large-scale synthesis due to low reagent costs.
  • Safety : Exothermic reactions (e.g., amidoxime formation) require controlled temperature and venting.

Q & A

Basic: What spectroscopic and analytical methods are recommended for characterizing the structural purity of 2-(2-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydrophthalazin-1-one?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1 \text{H}-NMR and 13C^{13} \text{C}-NMR to confirm hydrogen and carbon environments, focusing on aromatic protons (6.5–8.5 ppm) and oxadiazole-related signals (e.g., C=N at ~160 ppm). Compare integrations to theoretical ratios .
  • Infrared Spectroscopy (IR): Identify key functional groups (e.g., C-O-C stretching in oxadiazole at ~950–1250 cm1^{-1}, phthalazinone carbonyl at ~1680 cm1^{-1}) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight and fragmentation patterns. For example, the molecular ion peak should align with the formula C25H18N4O2\text{C}_{25}\text{H}_{18}\text{N}_4\text{O}_2 (exact mass: 422.1385) .
  • X-ray Crystallography: Resolve crystal structure to confirm spatial arrangement, as demonstrated for similar triazole/oxadiazole hybrids .

Advanced: How can density functional theory (DFT) optimize the synthesis pathway and predict electronic properties of this compound?

Methodological Answer:

  • Computational Modeling: Use hybrid functionals (e.g., B3LYP) with exact-exchange corrections to calculate thermodynamic stability, HOMO-LUMO gaps, and charge distribution. This approach reduces errors in atomization energies (<3 kcal/mol) and predicts reaction feasibility .
  • Transition-State Analysis: Model intermediates (e.g., cyclization steps during oxadiazole formation) to identify energy barriers. Compare with experimental yields to refine conditions (e.g., solvent polarity, temperature) .
  • Solvent Effects: Simulate solvation models (e.g., PCM) to assess polarity impacts on reaction kinetics, particularly for cyclocondensation steps involving hydroxylamine derivatives .

Basic: What synthetic strategies are effective for constructing the 1,2,4-oxadiazole moiety in this compound?

Methodological Answer:

  • Cyclocondensation: React nitrile derivatives with hydroxylamine hydrochloride under reflux (e.g., ethanol, 80°C, 12 hr) to form oxadiazole rings. Monitor via TLC for intermediate imidamide formation .
  • Microwave-Assisted Synthesis: Reduce reaction time (e.g., 30 min at 150°C) while maintaining yields >75% for similar oxadiazoles, as reported in benzoxazine hybrids .
  • Purification: Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate high-purity product .

Advanced: How should researchers design experiments to evaluate environmental stability and degradation pathways?

Methodological Answer:

  • Hydrolysis Studies: Expose the compound to buffered solutions (pH 3–9, 25–50°C) and analyze degradation products via LC-MS. Oxadiazole rings are prone to hydrolytic cleavage under acidic conditions .
  • Photodegradation: Use UV-Vis irradiation (λ = 254–365 nm) to simulate sunlight exposure. Monitor by HPLC for byproducts like phthalazinone derivatives and phenyl fragments .
  • Biotic Transformation: Incubate with soil or microbial cultures (e.g., Pseudomonas spp.) to assess biodegradation. Measure residual compound via GC-MS and track metabolite formation .

Basic: What parameters critically influence reaction yield during synthesis?

Methodological Answer:

  • Catalyst Selection: Use Lewis acids (e.g., ZnCl2_2) or phase-transfer catalysts (e.g., TBAB) to enhance cyclization efficiency. For example, TBAB increases oxadiazole yields by 20–30% in biphasic systems .
  • Stoichiometry: Maintain a 1:1.2 molar ratio of nitrile to hydroxylamine to avoid unreacted starting material .
  • Temperature Control: Optimize reflux conditions (e.g., 80–100°C) to balance reaction rate and decomposition risks. Higher temperatures (>120°C) may degrade phthalazinone cores .

Advanced: How can contradictory biological activity data from different assays be resolved?

Methodological Answer:

  • Assay Standardization: Replicate studies under controlled conditions (e.g., cell line, incubation time, solvent/DMSO concentration). For example, discrepancies in IC50_{50} values may arise from variations in ATP levels in kinase assays .
  • Metabolite Interference: Use LC-MS to identify active metabolites that may contribute to observed effects. For instance, oxadiazole hydrolysis products could exhibit off-target activity .
  • Computational Docking: Compare binding affinities across protein conformations (e.g., molecular dynamics simulations) to explain potency variations. For phthalazinone derivatives, flexibility in the dihydro region may alter target engagement .

Basic: What are the key stability considerations for long-term storage of this compound?

Methodological Answer:

  • Light Sensitivity: Store in amber vials at –20°C to prevent photodegradation. Oxadiazole derivatives are susceptible to UV-induced ring opening .
  • Moisture Control: Use desiccants (e.g., silica gel) in sealed containers. Hydrolysis of the oxadiazole moiety is accelerated by humidity >60% .
  • Purity Monitoring: Conduct periodic HPLC analysis (C18 column, acetonitrile/water gradient) to detect degradation. A purity drop >5% warrants repurification .

Advanced: How can researchers validate the compound’s mechanism of action in complex biological systems?

Methodological Answer:

  • CRISPR-Cas9 Knockout: Silence putative targets (e.g., kinases, receptors) in cell lines and assess activity loss. For example, a >50% reduction in potency suggests target specificity .
  • Isothermal Titration Calorimetry (ITC): Measure binding constants (KdK_d) to confirm direct interactions. Phthalazinone derivatives often show KdK_d values <10 µM for ATP-binding pockets .
  • Transcriptomic Profiling: Use RNA-seq to identify differentially expressed genes post-treatment. Pathway enrichment analysis (e.g., KEGG) can reveal secondary mechanisms .

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